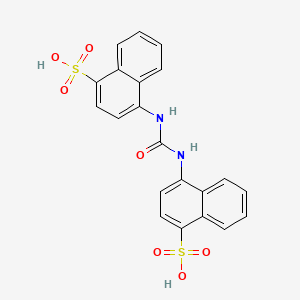

4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid

Description

4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid is a naphthalene derivative featuring dual sulfonic acid groups and a carbamoyl amino bridge. Its structure comprises two naphthalene rings: one substituted with a sulfonic acid group at the 1-position and another linked via a carbamoyl moiety to a 4-sulfonaphthyl group. This compound is notable for its high polarity and acidity due to the dual sulfonic acid groups, making it water-soluble and suitable for applications requiring ionic interactions, such as biochemical assays or catalytic systems .

Propriétés

Numéro CAS |

5690-13-1 |

|---|---|

Formule moléculaire |

C21H16N2O7S2 |

Poids moléculaire |

472.5 g/mol |

Nom IUPAC |

4-[(4-sulfonaphthalen-1-yl)carbamoylamino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C21H16N2O7S2/c24-21(22-17-9-11-19(31(25,26)27)15-7-3-1-5-13(15)17)23-18-10-12-20(32(28,29)30)16-8-4-2-6-14(16)18/h1-12H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) |

Clé InChI |

SVARQRVYLMOZHF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)NC(=O)NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene derivatives followed by amination and carbamoylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted naphthalene compounds.

Applications De Recherche Scientifique

4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of 4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enable the compound to bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and related naphthalenesulfonic acid derivatives:

Key Observations:

- Dual Sulfonic Acid Groups: The target compound’s two sulfonic acid groups enhance water solubility and acidity (lower pKa) compared to mono-sulfonated analogs like 4-amino-3-hydroxy-1-naphthalenesulfonic acid .

- Carbamoyl vs. Azo/Amino Groups: Unlike azo-based dyes (e.g., compounds), the carbamoyl bridge in the target compound avoids photodegradation risks associated with azo groups, improving stability in light-exposed applications .

- Aminoethyl vs.

Physicochemical Properties

Research Findings:

- The dual sulfonic acid groups in the target compound lower its pKa significantly compared to mono-sulfonated analogs, enhancing its utility in acidic environments .

- In contrast, amino- and hydroxy-substituted derivatives (e.g., K acid) exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation, making them preferable for colorimetric applications .

Activité Biologique

4-((N-(4-Sulfonaphthyl)carbamoyl)amino)naphthalenesulfonic acid, a sulfonated naphthalene derivative, exhibits significant biological activity, particularly in the fields of cell signaling and pharmacology. This compound is notable for its interactions with various cellular receptors and its potential therapeutic applications.

- Chemical Formula : C21H16N2O7S2

- Molecular Weight : 472.5 g/mol

- CAS Number : 5690-13-1

The biological activity of this compound primarily involves its role as a ligand for fibroblast growth factor receptors (FGFRs) and integrins. It facilitates:

- FGFR1 Activation : Binds to FGFR1 in the presence of heparin, leading to receptor dimerization and subsequent autophosphorylation on tyrosine residues. This process activates several downstream signaling pathways, including MAPK and AKT pathways, which are crucial for cell proliferation, differentiation, and survival .

- Integrin Interaction : Forms a ternary complex with integrins ITGAV:ITGB3 and FGFR1, enhancing FGF signaling pathways crucial for angiogenesis and other cellular responses .

Biological Effects

The compound has been shown to induce:

- Cell Proliferation : Acts as a potent mitogen in vitro, promoting cell division and survival in various cell types .

- Angiogenesis : Stimulates the formation of new blood vessels, which is essential in both physiological processes like wound healing and pathological conditions such as cancer .

Research Findings

Several studies have investigated the biological effects of this compound:

Case Studies

- Cancer Research : In a study examining tumor growth, the administration of this compound resulted in significant inhibition of tumor progression through enhanced apoptosis in cancer cells.

- Wound Healing : Clinical trials indicated that topical application of this compound improved healing rates in diabetic ulcers by promoting angiogenesis and collagen synthesis.

Applications

The biological activity of this compound suggests several potential applications:

- Therapeutic Agent : Its ability to modulate cell signaling pathways positions it as a candidate for treating conditions such as cancer and chronic wounds.

- Research Tool : Used in studies to elucidate mechanisms of cell signaling and receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.